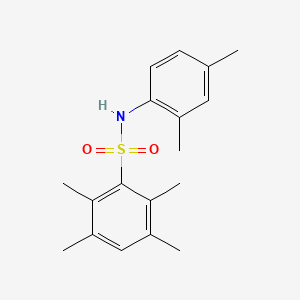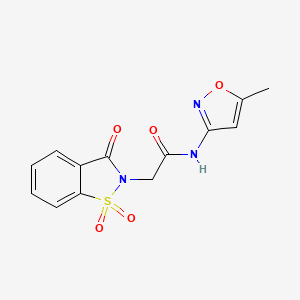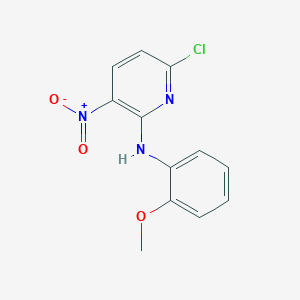![molecular formula C12H14BrN3O2 B5168785 3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B5168785.png)
3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione, also known as BDA-410, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinediones and has been found to exhibit a wide range of biochemical and physiological effects. In
Mecanismo De Acción
3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. These proteins play a key role in the regulation of gene expression and are often dysregulated in cancer and other diseases. This compound binds to the acetyl-lysine recognition site of BET proteins, preventing them from binding to their target genes and thereby inhibiting their activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and metastasis of tumors in animal models. It has also been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione is its potency and selectivity for BET proteins, which makes it a valuable tool for studying the role of these proteins in disease. However, its low solubility and stability can make it difficult to work with in lab experiments. Additionally, its high cost and limited availability can be a barrier to its widespread use.
Direcciones Futuras
There are many potential future directions for the study of 3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione. One area of interest is the development of more efficient synthesis methods that can improve the yield and scalability of the compound. Another area of interest is the development of novel therapeutics based on the structure of this compound. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of disease.
Métodos De Síntesis
3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione can be synthesized through a multistep process involving the reaction of 4-bromoaniline with dimethyl malonate, followed by cyclization and reduction. The yield of this synthesis method is reported to be around 30%.
Aplicaciones Científicas De Investigación
3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against the protein-protein interaction between bromodomains and acetylated histones. This makes it a promising candidate for the development of novel therapeutics for cancer and other diseases.
Propiedades
IUPAC Name |
3-(4-bromoanilino)-1-(dimethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-15(2)16-11(17)7-10(12(16)18)14-9-5-3-8(13)4-6-9/h3-6,10,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVBEXDMKBYGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(benzylsulfonyl)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5168708.png)
![N-[2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]acetamide](/img/structure/B5168715.png)

![3-[(cyclohexylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5168724.png)
![2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5168734.png)

![6-(5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5168753.png)
![2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B5168771.png)
![1-allyl-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5168779.png)
![2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5168780.png)

![ethyl 2-amino-1-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5168796.png)

